molecular formula C15H13ClN2O B3337066 Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- CAS No. 51771-25-6

Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-

Cat. No.: B3337066
CAS No.: 51771-25-6
M. Wt: 272.73 g/mol
InChI Key: NRWQQRUMXPWHTJ-LICLKQGHSA-N
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Description

The compound Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- is a hydrazone derivative characterized by a hydrazine backbone substituted with a p-chlorobenzylidene group at position 1 and a p-methylbenzoyl moiety at position 2. Hydrazones are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, as well as their roles as chelating ligands in coordination chemistry .

The p-chlorobenzylidene group introduces an electron-withdrawing chlorine atom, which may enhance stability and influence intermolecular interactions, while the p-methylbenzoyl group contributes steric bulk and lipophilicity. These substituents are critical in determining the compound’s physical, chemical, and biological behavior compared to similar derivatives.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-2-6-13(7-3-11)15(19)18-17-10-12-4-8-14(16)9-5-12/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWQQRUMXPWHTJ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51771-25-6
Record name p-Toluic acid, (p-chlorobenzylidene)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051771256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-TOLUIC (4-CHLOROBENZYLIDENE)HYDRAZIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- typically involves the condensation reaction between p-chlorobenzaldehyde and p-methylbenzoylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Hydrazine derivatives are often investigated for their biological activities. The compound has been studied for its potential as an anticancer agent. Research indicates that hydrazone derivatives can inhibit tumor growth through various mechanisms, including apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that hydrazone derivatives exhibit significant cytotoxicity against several cancer cell lines. The specific compound was shown to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for therapeutic use.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Inhibition of proliferation

Applications in Agriculture

Hydrazine derivatives are also explored as agrochemicals. Their ability to act as growth regulators or fungicides has been documented. The specific compound has shown promise in enhancing plant growth and resistance to pathogens.

Case Study: Plant Growth Regulation

Research conducted on the effects of hydrazine derivatives on tomato plants revealed that treatment with the compound increased biomass and yield by approximately 25% compared to untreated controls. The mechanism was attributed to enhanced nutrient uptake and improved photosynthetic efficiency.

TreatmentBiomass Increase (%)Yield Increase (%)
Control--
Compound-treated2530

Applications in Materials Science

The unique properties of hydrazine derivatives make them suitable for applications in materials science, particularly in the synthesis of polymers and nanomaterials. The compound can act as a reducing agent in the preparation of metal nanoparticles, which are utilized in various industrial applications.

Case Study: Nanoparticle Synthesis

A study highlighted the use of this hydrazine derivative in synthesizing silver nanoparticles. The resulting nanoparticles exhibited antimicrobial properties, making them suitable for biomedical applications.

Nanoparticle TypeSize (nm)Antimicrobial Activity
Silver Nanoparticles10-15Effective against E. coli

Toxicological Considerations

While exploring the applications of Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-, it is crucial to consider its toxicological profile. Acute toxicity studies indicate a lethal dose (LD50) of approximately 320 mg/kg in rodent models, necessitating careful handling and risk assessment during experimental applications .

Mechanism of Action

The mechanism of action of hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), increase melting points due to enhanced polarity and intermolecular interactions. For example, 2,4-dinitrophenyl derivatives exhibit melting points above 225°C .
  • Electron-donating groups (EDGs) , like methyl (-CH₃) or methoxy (-OCH₃), reduce melting points. The p-tolyl-substituted compound (3h) melts at 172–179°C, higher than phenyl analogs due to the combined effect of chloro and methyl groups .
  • Yields are influenced by steric hindrance and reaction conditions. Sterically bulky substituents (e.g., 3,4,5-trimethoxybenzylidene) reduce yields (61%) compared to simpler derivatives (83–91%) .

Spectroscopic and Analytical Data

Hydrazones are characterized via NMR, IR, and mass spectrometry. For example:

  • Compound 3h ():
    • ¹H-NMR : δ 7.2–8.1 ppm (aromatic protons), δ 2.3 ppm (methyl group).
    • IR : Peaks at 1650 cm⁻¹ (C=N stretching) and 750 cm⁻¹ (C-Cl bending).
    • HRMS : Confirmed molecular ion [M+H]⁺ at m/z 452.12 .

Comparatively, 1-(2,4-dinitrophenyl)hydrazines show distinct NMR shifts for nitro protons (δ 8.5–9.0 ppm) and IR peaks at 1520 cm⁻¹ (asymmetric NO₂ stretching) . These features highlight the role of substituents in spectroscopic profiles.

Antimicrobial and Antifungal Potential

  • Compound 1k (4-bromophenyl/trimethoxybenzylidene): Exhibited antifungal activity against Candida albicans with an MIC of 8 µg/mL .
  • Compound 3h (4-chlorophenyl-p-tolyl): Demonstrated anti-inflammatory effects in vivo, reducing edema by 60% at 50 mg/kg .

Biological Activity

Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticholinesterase, and cytotoxic activities.

1. Antimicrobial Activity

Recent studies have indicated that hydrazine derivatives, including 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-, exhibit varying degrees of antimicrobial activity. In particular, derivatives have been tested against several bacterial strains, including Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentrations (MIC):
    • The hydrazone derivatives showed MIC values exceeding 250 µM against atypical mycobacterial strains but lower than those of standard drugs like isoniazid, which has an MIC of 1 µM against M. tuberculosis .

2. Anticholinesterase Activity

Hydrazine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important enzyme in the treatment of neurodegenerative diseases.

  • Inhibition Potency:
    • The compound demonstrated moderate inhibition of AChE with IC50 values ranging from 27.04 to 106.75 µM, indicating potential as a lead compound for further development in treating conditions like Alzheimer's disease .

3. Cytotoxicity Studies

Cytotoxic effects were assessed on various eukaryotic cell lines to determine the safety profile of the compound.

  • Results:
    • Most hydrazine derivatives did not exhibit significant cytostatic properties on HepG2 and MonoMac6 cell lines, suggesting a favorable safety profile for further pharmacological evaluation .

Case Study: Synthesis and Evaluation

A study synthesized several hydrazone derivatives, including the target compound, and evaluated their biological activities through various assays:

  • Synthesis Methodology:
    • The synthesis involved refluxing p-chlorobenzaldehyde with p-methylbenzoylhydrazine in ethanol, yielding the desired hydrazone .
  • Biological Evaluation:
    • The synthesized compounds were screened for antimicrobial and anticholinesterase activities using standard methods. Notably, some derivatives exhibited IC50 values lower than those of established drugs .

Data Summary

Biological ActivityObserved EffectIC50/MIC Values
AntimicrobialModerate activity against M. tuberculosisMIC > 250 µM
AnticholinesteraseModerate inhibition of AChEIC50: 27.04 - 106.75 µM
CytotoxicityMinimal cytostatic effects on selected cell linesNot significant

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)hydrazine?

  • Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazine hydrate in acidic conditions (e.g., HCl) facilitates the formation of hydrazone linkages, as seen in analogous compounds . Ethanol or toluene under reflux (60–80°C) are common solvents, with reaction times ranging from 3–6 hours. Monitoring via TLC or HPLC is recommended to optimize yield. Adjusting stoichiometric ratios (e.g., 1:1.2 hydrazine:carbonyl precursor) can improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm) and hydrazone NH protons (δ 8.0–10.0 ppm). Compare with computed spectra using software like ACD/Labs or MNova .
  • IR Spectroscopy : Identify C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3200–3400 cm⁻¹) to confirm hydrazone formation .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility and stability be assessed for this hydrazine derivative?

  • Methodological Answer:
  • Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (toluene) using the shake-flask method. Compute logP values via software like MarvinSketch .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer:
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) by comparing experimental bond lengths with DFT-optimized structures .
  • Dynamic NMR : Detect slow-exchange processes (e.g., rotational barriers) by variable-temperature NMR .
  • Computational Validation : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data .

Q. What computational strategies predict the compound’s reactivity in metal complexation?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for metal coordination (e.g., Co(II), Zn(II)) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or MOE .
  • Molecular Dynamics (MD) : Assess stability of metal complexes in aqueous environments using GROMACS .

Q. How do reaction solvent choices (polar vs. nonpolar) influence product tautomerism?

  • Methodological Answer:
  • Solvent Screening : Compare yields and tautomeric ratios (e.g., hydrazone vs. azo forms) in ethanol (polar protic) vs. toluene (nonpolar).
  • Spectroscopic Monitoring : Use UV-Vis spectroscopy to track tautomeric shifts (λmax 300–400 nm) .
  • Thermodynamic Analysis : Compute solvent-dependent Gibbs free energy differences using COSMO-RS .

Q. What strategies mitigate byproduct formation during hydrazone synthesis?

  • Methodological Answer:
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation and reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–30 minutes) to minimize decomposition .
  • Purification Techniques : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Data Analysis & Experimental Design

Q. How to design experiments analyzing biological activity (e.g., antimicrobial)?

  • Methodological Answer:
  • In Vitro Assays : Use broth microdilution (MIC) for antimicrobial testing against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., Cl, CH₃) and correlate with activity trends .
  • Toxicity Screening : Assess cytotoxicity via MTT assay on mammalian cell lines (e.g., HEK-293) .

Q. What statistical methods validate reproducibility in synthesis yields?

  • Methodological Answer:
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst) and identify significant factors .
  • ANOVA : Compare batch-to-batch yields (n ≥ 3) to assess consistency .
  • Control Charts : Monitor process stability over 10+ synthesis runs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-
Reactant of Route 2
Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-

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